Isophytol

Thermodynamics Separation Science Process Engineering

The definitive side-chain synthon for >99.9% of global industrial vitamin E (α-tocopherol) and K1 production, optimized for high-yield condensation with trimethylhydroquinone. Its distinct Δ1 double-bond position vs. phytol ensures unique thermodynamic properties. Non-interchangeable with phytol in biological systems—isophytol decreases liver tocopherol ~40% while phytol increases it. Serves as a GC-MS marker for refined edible oil authentication, and as a target intermediate for renewable isophytol via >90% yield bioconversion of geranylgeraniol. Procure for established industrial synthesis, authenticity testing, or sustainable R&D.

Molecular Formula C20H40O
Molecular Weight 296.5 g/mol
CAS No. 505-32-8
Cat. No. B1199701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsophytol
CAS505-32-8
Synonymsisophytol
Molecular FormulaC20H40O
Molecular Weight296.5 g/mol
Structural Identifiers
SMILESCC(C)CCCC(C)CCCC(C)CCCC(C)(C=C)O
InChIInChI=1S/C20H40O/c1-7-20(6,21)16-10-15-19(5)14-9-13-18(4)12-8-11-17(2)3/h7,17-19,21H,1,8-16H2,2-6H3
InChIKeyKEVYVLWNCKMXJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityVery soluble in benzene, ether, ethanol

Structure & Identifiers


Interactive Chemical Structure Model





Isophytol (CAS 505-32-8) as a C20 Diterpene Alcohol Intermediate in Vitamin E and K1 Synthesis


Isophytol (CAS 505-32-8) is a C20 acyclic diterpenoid tertiary alcohol, with a molecular weight of 296.53 g/mol and the formula C20H40O [1]. As a key intermediate in the industrial production of vitamin E (α-tocopherol) and vitamin K1, its global production volume was estimated at 35,000–40,000 tons in 2002, with over 99.9% utilized for vitamin synthesis [2]. The compound presents as a colorless to light yellow viscous liquid, exhibiting poor water solubility but high miscibility with organic solvents like ethanol and benzene [1].

Why Isophytol Cannot Be Simply Substituted by Phytol or Other Terpenoid Alcohols in Industrial and Analytical Workflows


Despite sharing the same molecular formula with phytol, isophytol exhibits distinct physicochemical properties, reactivity profiles, and biological effects that preclude simple substitution. Key differences include its double bond position (Δ1 vs. Δ2 in phytol), resulting in altered vapor pressure and thermal stability [1]. Critically, in vitamin E synthesis, isophytol serves as the preferred petrochemical-derived side-chain synthon, with established industrial processes optimized for its specific condensation kinetics with trimethylhydroquinone [2]. Furthermore, dietary studies reveal opposing metabolic effects: while phytol increases liver tocopherol levels, isophytol causes a significant decrease, underscoring their non-interchangeability in biological systems [3].

Quantitative Differentiation of Isophytol (505-32-8) vs. Phytol, Geranylgeraniol, and Farnesol in Key Performance Dimensions


Vapor Pressure and Vaporization Enthalpy Comparison: Isophytol vs. 2E- and 2Z-Phytol

Isophytol exhibits a distinct vapor pressure profile compared to its geometric isomers 2E- and 2Z-phytol, as determined by correlation gas chromatography. This differentiation is critical for process design, purification, and handling in industrial applications [1]. The study provides vaporization enthalpies at T = 298.15 K and vapor pressures across a temperature range of 298.15 to 450 K, with isophytol showing a unique behavior at elevated temperatures that differs significantly from previously reported literature values [1].

Thermodynamics Separation Science Process Engineering

Biological Effect Disparity: Opposite Impact on Hepatic Tocopherol Levels vs. Phytol

In a controlled dietary study using 18-day-old vitamin E-depleted chicks, isophytol demonstrated an effect diametrically opposite to that of phytol on liver tocopherol (vitamin E) content. This finding has significant implications for understanding metabolic pathways and for safety assessments [1].

Nutritional Biochemistry Metabolism Toxicology

Isophytol as an Analytical Marker for Refined Vegetable Oils (Absence in Virgin Oils)

Isophytol serves as a unique and verifiable marker for refined vegetable oils. It is entirely absent in virgin vegetable oils but is formed in measurable amounts during the refining process from the native trans-phytol present in chlorophyll [1]. This allows for the authentication of oil quality and detection of adulteration.

Food Authenticity Analytical Chemistry Quality Control

Synthetic Yield Advantage: Isophytol from Geranylgeraniol vs. Direct Phytol Routes

In the context of developing bio-based routes to vitamin E, isophytol can be synthesized from biologically produced geranylgeraniol with a high yield, offering a sustainable alternative to petrochemical routes. This positions isophytol as a strategic intermediate even when the ultimate target is a phytol-derived product [1].

Green Chemistry Synthetic Methodology Biotechnology

Selective Formation via Allylic Rearrangement in High-Temperature Water

Under hydrothermal conditions (high-temperature water), phytol undergoes a series of reactions. Isophytol is formed as a primary product via an allylic rearrangement, distinct from the dehydration pathway that yields neophytadiene. The molar yields of each product have been quantified at various temperatures, providing a basis for process optimization and compound-specific production strategies [1].

Reaction Engineering Algal Biomass Processing Green Chemistry

Strategic Procurement and Application Scenarios for Isophytol (CAS 505-32-8) Based on Verified Differentiation


Industrial-Scale Synthesis of Vitamin E (α-Tocopherol) and Vitamin K1

Given its established role as the primary side-chain synthon in >99.9% of global industrial vitamin E and K1 production, isophytol is the unequivocal procurement choice for manufacturers operating optimized condensation processes with trimethylhydroquinone. Its thermodynamic properties, as characterized by recent vapor pressure studies [1], are critical for designing efficient, high-yield industrial synthesis and purification trains.

Food Authenticity and Quality Control Testing for Vegetable Oils

Analytical laboratories responsible for verifying the authenticity of edible oils should prioritize isophytol as a key marker. Its presence definitively indicates that an oil has undergone a refining process, while its absence is characteristic of virgin oils. This application, validated by GC-MS methodologies [2], provides a robust, quantifiable method for detecting fraud and ensuring label compliance.

Biochemical and Nutritional Research on Vitamin E Metabolism

Researchers investigating the complex interactions between dietary terpenoids and tocopherol homeostasis must use isophytol and phytol as distinct, non-interchangeable compounds. The documented opposing effects—where isophytol decreases liver tocopherol by ~40% while phytol increases it two- to threefold [3]—demand precise compound identification and sourcing to ensure experimental reproducibility and valid biological interpretation.

Development of Bio-Based and Sustainable Vitamin E Production Routes

For R&D groups focused on green chemistry and the valorization of renewable feedstocks, isophytol represents a strategic intermediate. The high-yield (>90%) conversion of biologically produced geranylgeraniol into isophytol [4] demonstrates a viable pathway to replace petrochemical-derived isophytol, making it a key compound for procuring in the context of sustainable process development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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